
(E)-2-(pyridin-2-ylimino)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(pyridin-2-ylimino)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(pyridin-2-ylimino)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one typically involves the condensation of a pyridine-2-carbaldehyde with a thiazolidinone derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, would be employed to obtain the final product in a pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The pyridine ring and the trifluoromethylbenzyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-(pyridin-2-ylimino)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the pyridine and trifluoromethylbenzyl groups may enhance binding affinity to these targets, leading to the observed biological activities. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: A broader class with diverse biological activities.
Pyridine derivatives: Widely studied for their pharmacological properties.
Uniqueness: (E)-2-(pyridin-2-ylimino)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one is unique due to the combination of the thiazolidinone core with the pyridine and trifluoromethylbenzyl groups. This unique structure may confer specific biological activities and binding affinities that are not observed in other similar compounds.
Properties
Molecular Formula |
C16H12F3N3OS |
|---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
(2E)-2-pyridin-2-ylimino-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H12F3N3OS/c17-16(18,19)11-5-3-4-10(8-11)9-12-14(23)22-15(24-12)21-13-6-1-2-7-20-13/h1-8,12H,9H2,(H,20,21,22,23) |
InChI Key |
HAAREUIAIMREHT-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/N=C/2\NC(=O)C(S2)CC3=CC(=CC=C3)C(F)(F)F |
Canonical SMILES |
C1=CC=NC(=C1)N=C2NC(=O)C(S2)CC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dimethyl 3-{[(tert-butoxy)carbonyl]amino}-6-hydroxybenzene-1,2-dicarboxylate](/img/structure/B14880236.png)
![4-Fluoro-2-[(1-piperidino)methyl]phenylZinc bromide](/img/structure/B14880246.png)

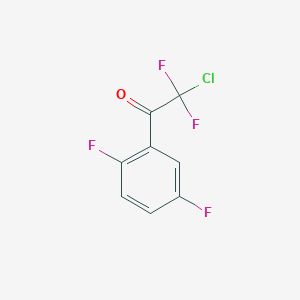
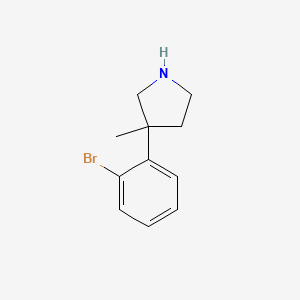

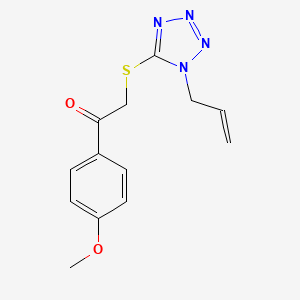
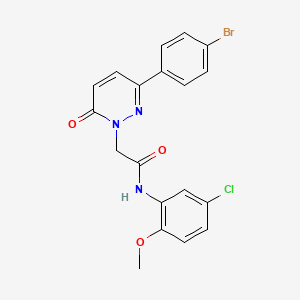
![5-(3-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14880297.png)
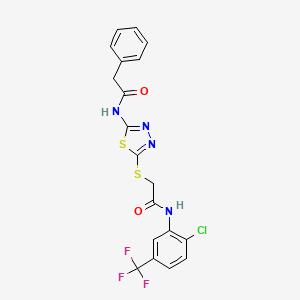
![8-Benzyl-6-azaspiro[3.4]octane](/img/structure/B14880304.png)
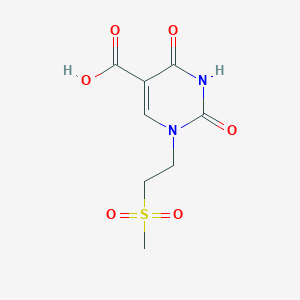
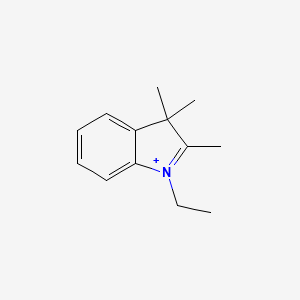
![5-Amino-1-cyclopentyl-4-(6-methyl-1H-benzo[d]imidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B14880311.png)
